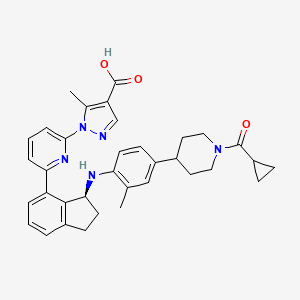

(Rac)-MGV354

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H37N5O3 |

|---|---|

Peso molecular |

575.7 g/mol |

Nombre IUPAC |

1-[6-[(3S)-3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)/t31-/m0/s1 |

Clave InChI |

MAUQVVDVXCBOHQ-HKBQPEDESA-N |

SMILES isomérico |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N[C@H]4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |

SMILES canónico |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

(Rac)-MGV354: A Technical Guide for Researchers

(Rac)-MGV354 is a potent, racemic small molecule activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and key experimental data, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is the racemic mixture of the two enantiomers of MGV354. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (Rac)-1-(6-(3-((4-(1-(cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | [1] |

| Molecular Formula | C₃₅H₃₇N₅O₃ | [2][3] |

| Molecular Weight | 575.7 g/mol | [2][3] |

| CAS Number | 1852495-86-3 | [2][3] |

| Appearance | Solid | [3] |

| Solubility | DMSO | [2] |

Synthesis

The synthesis of the enantiomerically pure (S)-MGV354 has been reported by Ehara et al. in the Journal of Medicinal Chemistry. As this compound is the racemic mixture, a non-stereoselective variation of this synthesis or a separate racemic synthesis would be employed. The synthesis involves a multi-step sequence culminating in the coupling of key intermediates.

Note: The detailed, step-by-step synthesis protocol for (S)-MGV354 is available in the supporting information of the cited publication. Researchers should refer to this for precise experimental conditions, reagent quantities, and purification methods.[1]

Mechanism of Action: Activation of Soluble Guanylate Cyclase

This compound functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.

Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme group of sGC, triggering a conformational change that activates the enzyme to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). However, in disease states associated with oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state, rendering sGC insensitive to NO.

MGV354 exhibits a preference for this oxidized, heme-free form of sGC. By binding to the enzyme, it allosterically induces a conformational change that restores its catalytic activity, leading to increased cGMP production even in the absence of NO. This makes this compound a promising therapeutic agent for conditions characterized by impaired NO signaling.

Biological Activity and Pharmacological Data

The biological activity of MGV354 has been characterized through various in vitro and in vivo studies.

In Vitro Potency

The potency of MGV354 as an sGC activator has been determined in different cell lines.

| Cell Line | EC₅₀ (nM) | Reference |

| CHO | <0.5 | [2][3] |

| GTM-3 E | 5 | [2][3] |

Binding Affinity to sGC

Binding studies have demonstrated that MGV354 preferentially binds to the oxidized form of sGC.

| sGC State | Kd (µM) | Bmax | Reference |

| Oxidized | 0.49 | 4340 | [4] |

| Reduced | 0.15 | 630 | [4] |

These data indicate a 7-fold greater maximal binding (Bmax) to the oxidized sGC compared to the reduced form.[4]

Preclinical and Clinical Development

This compound was investigated as a potential topical treatment for glaucoma due to its ability to lower intraocular pressure (IOP) in preclinical models.[4][5] A clinical trial (NCT02743780) was conducted to evaluate its safety, tolerability, and efficacy in patients with ocular hypertension or glaucoma.[6] While the compound demonstrated a good safety profile, it did not show a statistically significant effect in lowering IOP in humans compared to the vehicle.[7] Subsequent research has focused on understanding the metabolic differences between preclinical species and humans to explain this discrepancy.

Key Experimental Protocols

sGC Binding Assay (Affinity Selection-Mass Spectrometry)

This protocol outlines the method used to determine the binding affinity of MGV354 to soluble guanylate cyclase.

References

- 1. The Discovery of ( S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. [(4E)-1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

(Rac)-MGV354: A Technical Guide to its Mechanism of Action in the Soluble Guanylate Cyclase Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MGV354 is a novel, potent, and selective small molecule activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its role in the sGC pathway. It consolidates preclinical data, details experimental methodologies, and presents signaling pathway and workflow visualizations to offer a comprehensive resource for researchers and drug development professionals. While showing robust efficacy in preclinical models of glaucoma, it is noteworthy that this compound did not demonstrate a statistically significant reduction in intraocular pressure (IOP) in human clinical trials.

Introduction to the NO/sGC/cGMP Signaling Pathway

The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental pathway involved in numerous physiological processes, including smooth muscle relaxation, platelet inhibition, and neurotransmission.[1] Endogenously produced NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to the second messenger cGMP. Downstream signaling is then mediated through cGMP-dependent protein kinases (PKG).

In certain pathological states associated with oxidative stress, the ferrous (Fe²⁺) heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[2][3] This dysfunctional state of sGC is implicated in diseases such as glaucoma, where reduced cGMP production in the trabecular meshwork can lead to increased aqueous humor outflow resistance and elevated intraocular pressure (IOP).[1][2]

sGC activators, such as this compound, are a class of compounds that preferentially target and activate this oxidized, heme-free form of sGC, thereby restoring cGMP production in a diseased environment.[1][3] This mechanism offers a targeted therapeutic approach for conditions characterized by impaired NO/sGC signaling.

Mechanism of Action of this compound

This compound is the racemate of MGV354. MGV354 acts as a selective activator of sGC, with a pronounced preference for the oxidized, heme-free form of the enzyme.[1][3] This selectivity allows it to specifically target dysfunctional sGC, leading to the production of cGMP independently of NO.[2][3] The increased levels of cGMP are believed to enhance aqueous humor outflow through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the sGC pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Cell Line/Enzyme | Condition | Value | Reference |

| EC50 | CHO cells | - | <0.5 nM | [4][5] |

| EC50 | GTM-3 cells | - | 5 nM | [4][5] |

| EC50 | Normal Human Trabecular Meshwork (hNTM) cells | Oxidizing (ODQ) | 2.5 ± 1.6 nM | [4] |

| Kd | Human sGC | Oxidizing (ODQ) | 0.49 ± 0.11 µM | [1] |

| Kd | Human sGC | Reducing (TCEP) | 0.15 ± 0.04 µM | [1] |

| Bmax | Human sGC | Oxidizing (ODQ) | 4340 ± 210 | [1] |

| Bmax | Human sGC | Reducing (TCEP) | 630 ± 26 | [1] |

| cGMP Production | hTM cells | Oxidizing vs. Reducing | 8- to 10-fold greater | [1][3] |

Table 2: In Vivo Efficacy (Intraocular Pressure Reduction)

| Animal Model | Dose | IOP Reduction (vs. Vehicle) | Duration of Action | Reference |

| Pigmented Rabbits | Single topical dose | 20% | Up to 6 hours | [1][2] |

| Cynomolgus Monkeys (Ocular Hypertensive) | Single topical dose | 25-40% (dose-dependent) | Up to 24 hours | [1][2] |

| Cynomolgus Monkeys (Ocular Hypertensive) | Once-daily dosing | Sustained reduction | Up to 7 days | [1][2] |

Table 3: Pharmacokinetics in Cynomolgus Monkeys (Topical Ocular Administration)

| Dose | Cmax (ng/mL) | Tmax (hours) | AUCinf (h*ng/mL) | Reference |

| 0.01% | 2.0 | 0.5 | 22 | [1] |

| 0.1% | 1.88 | 0.8 | 17 | [1] |

| 1% | 0.806 | - | 25.67 | [1] |

Experimental Protocols

sGC Binding Assay (Affinity Selection-Mass Spectrometry)

This assay quantifies the binding of this compound to purified human sGC under both reducing and oxidizing conditions.

Protocol:

-

Protein Preparation: Purified full-length human sGC protein is desalted into an assay buffer (25 mM Tris, pH 7.5, 150 mM NaCl) to remove the reducing agent.

-

Conditioning: The protein is diluted to 0.5 µM and divided into two conditions:

-

Compound Incubation: The protein in each condition is incubated with this compound in an 8-point 1:2 dilution series, starting from 20 µM.

-

Analysis: Affinity selection-mass spectrometry is used to determine the dissociation constant (Kd) and maximal binding (Bmax).

Experimental Workflow: sGC Binding Assay

Caption: Workflow for the sGC binding assay.

cGMP Measurement in Human Trabecular Meshwork (hTM) Cells

This cell-based assay measures the ability of this compound to stimulate cGMP production in a relevant cell type under oxidizing conditions.

Protocol:

-

Cell Culture: Primary human trabecular meshwork (hTM) cells are cultured to confluence.

-

Induction of Oxidation: Cells are treated with 20 µM ODQ to induce the oxidized state of sGC.

-

Compound Treatment: Cells are then treated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour.

-

Lysis and Quantification: Cells are lysed, and intracellular cGMP levels are quantified using a competitive enzyme-linked immunoassay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The EC50 value for cGMP production is calculated from the dose-response curve.

In Vivo IOP Lowering in Cynomolgus Monkeys

This preclinical model assesses the efficacy of topically administered this compound in a relevant animal model of glaucoma.

Protocol:

-

Model Induction: Ocular hypertension is induced in one eye of cynomolgus monkeys via laser photocoagulation of the trabecular meshwork.

-

Baseline Measurement: Baseline IOP is measured using a pneumatonometer at multiple time points.

-

Drug Administration: A single topical ocular dose of this compound formulation or vehicle is administered to the hypertensive eye.

-

IOP Monitoring: IOP is measured at various time points post-dose (e.g., up to 24 hours for single-dose studies and daily for multi-dose studies) to determine the magnitude and duration of IOP reduction.

-

Pharmacokinetic Sampling: For pharmacokinetic studies, blood samples are collected at predetermined time points to measure plasma concentrations of this compound.

Clinical Development and Conclusion

A randomized, controlled Phase I/II clinical trial was conducted to evaluate the safety and efficacy of topically administered MGV354 in patients with ocular hypertension or glaucoma.[7] The study found that MGV354 did not produce a statistically significant reduction in IOP compared to the vehicle.[7] The most common adverse event was ocular hyperemia, consistent with the drug's mechanism of action.[7] The lack of clinical efficacy, despite robust preclinical data, may be attributable to interspecies differences in ocular metabolism or insufficient levels of oxidized sGC in the trabecular meshwork of human glaucoma patients.[8][9]

References

- 1. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of ( S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. A phase I/II study to evaluate the safety, tolerability and early efficacy of MGV354 in healthy subjects and in patients with ocular hypertension or glaucoma - OAK Open Access Archive [oak.novartis.com]

- 5. Pharmacological testing in the laser-induced monkey glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Glaucoma_Eye Disease Models_Kunming Biomed International (KBI) [kbimed.com]

- 9. Aqueous humor dynamics in monkeys with laser-induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of (Rac)-MGV354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of (Rac)-MGV354, a potent, racemic activator of soluble guanylate cyclase (sGC). Due to the limited publicly available information on the specific synthesis of this compound, this document outlines a plausible synthetic pathway based on established methods for the synthesis of analogous pyrazolo[3,4-b]pyridine derivatives. The purification strategies described are based on standard methodologies for small molecule drug candidates.

Introduction to this compound

This compound is a small molecule activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway. By activating sGC, MGV354 can increase the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neurotransmission. The racemic nature of the compound indicates that it is a mixture of two enantiomers.

Proposed Synthesis of this compound

The chemical structure of MGV354 contains a pyrazolo[3,4-b]pyridine core. The synthesis of this heterocyclic system is a key step in the overall production of the molecule. A common and effective method for constructing the pyrazolo[3,4-b]pyridine scaffold is through the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

A plausible synthetic route for this compound is a multi-step process, likely commencing with the synthesis of a substituted 5-aminopyrazole, followed by the construction of the fused pyridine ring, and finally, modification of the substituents to yield the target molecule.

General Experimental Protocol for Pyrazolo[3,4-b]pyridine Core Synthesis

The following is a generalized experimental protocol for the synthesis of a pyrazolo[3,4-b]pyridine core, which can be adapted for the synthesis of this compound.

Reaction: Condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.

Materials:

-

Substituted 5-aminopyrazole

-

Substituted α,β-unsaturated ketone

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., p-toluenesulfonic acid, zinc chloride)

Procedure:

-

Dissolve the 5-aminopyrazole derivative in the chosen solvent in a round-bottom flask.

-

Add the α,β-unsaturated ketone to the solution.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified using the methods described in the purification section.

Purification of this compound

The purification of the final this compound compound is critical to ensure high purity and to remove any unreacted starting materials, byproducts, or other impurities. A multi-step purification strategy is typically employed.

Purification Methodologies

A variety of techniques can be used for the purification of small organic molecules like this compound. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

-

Chromatography:

-

Flash Column Chromatography: This is a common technique for the initial purification of the crude product. A silica gel stationary phase is typically used with a gradient of organic solvents (e.g., hexane and ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final purification to achieve high purity. A C18 reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid.

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral and achiral compounds and is considered a greener alternative to HPLC.

-

-

Crystallization: If the compound is a solid, crystallization can be an effective method for purification. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow for the formation of pure crystals.

-

Liquid-Liquid Extraction: This technique can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic phase).

General Purification Workflow

A typical purification workflow for this compound would involve the following steps:

Caption: A general workflow for the purification of this compound.

Data Presentation

Quantitative data from the synthesis and purification process should be meticulously recorded and presented in a clear and organized manner.

Table 1: Synthesis Reaction Parameters

| Parameter | Value |

| Starting Material 1 (5-aminopyrazole) | Molar equivalent, mass |

| Starting Material 2 (α,β-unsaturated ketone) | Molar equivalent, mass |

| Solvent | Volume |

| Catalyst | Molar percentage, mass |

| Reaction Temperature | °C |

| Reaction Time | hours |

| Crude Product Yield | grams, % |

Table 2: Purification Data

| Purification Step | Method | Conditions | Yield | Purity |

| 1 | Flash Column Chromatography | Stationary phase, mobile phase gradient | grams, % | % (by HPLC) |

| 2 | Preparative HPLC | Column, mobile phase, flow rate | mg, % | % (by HPLC) |

| 3 | Crystallization | Solvent system | mg, % | % (by HPLC) |

Signaling Pathway of sGC Activators

MGV354, as an sGC activator, modulates the nitric oxide signaling pathway. The following diagram illustrates the mechanism of action of sGC activators.

Caption: Mechanism of action of sGC activators like this compound.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. While a specific, detailed protocol for its synthesis is not publicly available, the general methods for the synthesis of the pyrazolo[3,4-b]pyridine core and standard purification techniques for small molecules provide a strong foundation for its production in a research setting. The successful synthesis and purification of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.

Comparative Analysis of (Rac)-MGV354 and its Stereoisomers: A Review of Available Data

An examination of the current scientific literature reveals a notable absence of comparative studies on the pharmacological activity of racemic (Rac)-MGV354 versus its individual stereoisomers. Research to date has predominantly focused on the racemate as a singular therapeutic agent. This guide synthesizes the available information on MGV354 and highlights the knowledge gap concerning the differential effects of its stereoisomers.

MGV354 was developed as a novel activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway, with the therapeutic goal of lowering intraocular pressure (IOP) in glaucoma patients.[1][2] While preclinical studies in animal models demonstrated promising IOP-lowering effects, the compound ultimately failed to show efficacy in human clinical trials.[1][3]

The Unexplored Role of Stereochemistry

Chirality is a fundamental concept in pharmacology, with different stereoisomers of a drug often exhibiting distinct pharmacokinetic and pharmacodynamic properties.[4] The biological activity of a chiral drug can be highly dependent on the spatial arrangement of its atoms, influencing its interaction with chiral biological targets such as receptors and enzymes.[4][5] It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer), which may be inactive or even contribute to adverse effects.[6]

Despite the established importance of stereochemistry in drug development, publicly available research on MGV354 does not differentiate between its potential stereoisomers. The synthesis and biological evaluation of individual enantiomers or diastereomers of MGV354 have not been reported in the reviewed literature. Consequently, there is no quantitative data (e.g., IC50, Ki, EC50 values) to compare the potency, efficacy, or safety of the individual stereoisomers against the racemic mixture.

Mechanism of Action: Soluble Guanylate Cyclase Activation

MGV354 functions as a heme-free, NO-independent sGC activator.[2] Under conditions of oxidative stress, the heme group of sGC can be oxidized, rendering the enzyme unresponsive to NO.[2] MGV354 is designed to activate this oxidized form of sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[7][8] This elevation in cGMP is believed to enhance aqueous humor outflow through the trabecular meshwork, thereby reducing IOP.[2]

The following diagram illustrates the general signaling pathway of sGC activation, which is the target of MGV354.

References

- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MGV354: A Soluble Guanylate Cyclase Activator for Glaucoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC) that was investigated as a topical treatment for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Developed by Novartis, MGV354 showed promising preclinical efficacy in animal models by targeting the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in the regulation of aqueous humor outflow. Despite robust IOP reduction in preclinical studies, the compound ultimately failed to demonstrate a statistically significant IOP-lowering effect compared to placebo in a Phase I/II clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of MGV354, offering valuable insights for researchers and professionals in the field of ophthalmology and drug development.

Introduction: Targeting the NO/sGC/cGMP Pathway in Glaucoma

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. The conventional aqueous humor outflow pathway, via the trabecular meshwork and Schlemm's canal, is a key target for IOP-lowering drugs.

The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating aqueous humor outflow.[1][2] In pathological conditions associated with oxidative stress, such as glaucoma, the heme group of sGC can become oxidized, rendering the enzyme unresponsive to NO and leading to a dysfunctional pathway.[2][3]

Soluble guanylate cyclase activators are a class of compounds that can stimulate cGMP production from the oxidized, heme-free form of sGC, thereby restoring the function of this critical signaling pathway.[2][4] MGV354 was developed as a potent and selective sGC activator specifically designed for topical ocular delivery to lower IOP.[3]

Discovery and Mechanism of Action

The discovery of MGV354 was the result of a targeted effort to identify molecules capable of activating oxidized sGC for the treatment of glaucoma.[3] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) pathway is known to be involved in the regulation of intraocular pressure (IOP) and may be dysregulated in glaucoma.[1] MGV354 was identified as a novel class of sGC activators that can lower IOP in preclinical models of glaucoma.[1]

Mechanism of Action

MGV354 selectively binds to and activates the oxidized, heme-free form of sGC.[1][5] This activation restores the enzyme's ability to convert guanosine triphosphate (GTP) to cGMP, leading to an increase in intracellular cGMP levels.[1] Elevated cGMP is believed to promote relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow and reducing IOP.

Figure 1: MGV354 Mechanism of Action in the NO/sGC/cGMP Pathway.

Preclinical Development

MGV354 underwent a series of preclinical studies to evaluate its efficacy, safety, and tolerability. These studies demonstrated a significant IOP-lowering effect in animal models of glaucoma.

In Vitro Studies

sGC Binding and cGMP Production: Binding studies confirmed that MGV354 has a higher binding affinity for the oxidized form of sGC compared to the reduced form.[1] In primary human trabecular meshwork (hTM) cells, MGV354 treatment led to a significant, dose-dependent increase in cGMP levels, demonstrating its ability to activate the target pathway in a relevant cell type.[1]

| Parameter | Value | Reference |

| Binding Affinity | ||

| Bmax to oxidized sGC | 7-fold greater than to reduced sGC | [1] |

| cGMP Production in hTM cells | ||

| cGMP increase vs. reduced condition | 8- to 10-fold greater | [1] |

In Vivo Studies in Animal Models

Efficacy, safety, and tolerability studies were conducted in rabbits and cynomolgus monkeys with laser-induced ocular hypertension.[1][2]

IOP Reduction: A single topical ocular dose of MGV354 resulted in a significant and dose-dependent reduction in IOP in both pigmented rabbits and cynomolgus monkeys.[1] The IOP-lowering effect was sustained for up to 24 hours in the monkey model.[1] Furthermore, once-daily dosing in monkeys for 7 days showed a sustained IOP reduction that was greater in magnitude than that observed with Travatan (travoprost), a standard-of-care prostaglandin analog.[1]

| Animal Model | Dose | IOP Reduction (vs. Vehicle) | Duration of Effect | Reference |

| Pigmented Rabbits | Single dose | 20% to 40% | Up to 6 hours | [1] |

| Cynomolgus Monkeys | Single dose | 25% to 40% | Up to 24 hours | [2] |

| Cynomolgus Monkeys | Once-daily for 7 days | Sustained, greater than Travatan | Up to 7 days | [1] |

Safety and Tolerability: The main adverse effect observed in preclinical animal models was mild to moderate ocular hyperemia.[1]

Experimental Protocols

sGC Binding Assay: Binding studies were conducted using purified human sGC full-length protein. The binding of MGV354 to the oxidized and reduced forms of sGC was assessed to determine its selectivity.[1]

cGMP Measurement in hTM Cells: Primary human trabecular meshwork (hTM) cells were treated with MGV354, and changes in intracellular cGMP levels were measured to confirm target engagement and functional activity.[1]

Cynomolgus Monkey Model of Glaucoma: Ocular hypertension was induced in cynomolgus monkeys using laser trabeculoplasty.[2] This model mimics the elevated IOP characteristic of human glaucoma, providing a relevant system for evaluating the efficacy of IOP-lowering drugs.

Clinical Development: The NCT02743780 Study

Based on the promising preclinical data, MGV354 advanced to a Phase I/II clinical trial (NCT02743780) to evaluate its safety, tolerability, and efficacy in humans.[6][7][8]

Study Design

This was a three-part, randomized, double-masked, placebo-controlled study.[6][7]

-

Part 1: A single ascending dose study in healthy volunteers to assess safety and tolerability.[6]

-

Part 2: A multiple ascending dose study in patients with ocular hypertension or glaucoma to further evaluate safety and tolerability.[6]

-

Part 3: An efficacy and safety study in patients with ocular hypertension or glaucoma, using the maximum tolerated dose determined in the earlier parts.[6]

Figure 2: Workflow of the Phase I/II Clinical Trial for MGV354.

Clinical Trial Results

The primary endpoint of the study was the change from baseline in mean diurnal IOP at Day 8 in Part 3.[7] The results showed that MGV354 did not produce a statistically significant reduction in IOP compared to the vehicle.[7][8]

| Treatment Group (Part 3) | Change from Baseline in Mean Diurnal IOP at Day 8 | 95% Confidence Interval | Reference |

| MGV354 (0.1%) | -0.6 mmHg | -0.7 to 1.7 | [7][8] |

| Vehicle | -1.1 mmHg | - | [7][8] |

The most common adverse event reported in the clinical trial was ocular hyperemia, which is consistent with the drug's mechanism of action.[7][8]

Investigation into Lack of Clinical Efficacy

The failure of MGV354 to demonstrate efficacy in the clinical trial, despite strong preclinical data, prompted further investigation. One hypothesis was that the levels of oxidized sGC in the human glaucomatous trabecular meshwork may be too low for an sGC activator like MGV354 to have a meaningful effect.[8] Another study explored potential differences in the metabolism of MGV354 between preclinical species and humans but found no significant interspecies differences that could account for the lack of clinical efficacy.[2][9][10]

Conclusion and Future Directions

The development of MGV354 represents a well-founded scientific endeavor to target a novel mechanism for IOP reduction in glaucoma. The preclinical data provided a strong rationale for its progression into clinical trials. However, the lack of efficacy in human subjects underscores the challenges of translating preclinical findings to the clinic.

The MGV354 story provides several key learning points for the drug development community:

-

Target validation in human tissue: While preclinical models are essential, a deeper understanding of the target's expression and state (e.g., oxidized vs. reduced sGC) in the human target tissue is critical.

-

Biomarkers: The development of biomarkers to identify patient populations most likely to respond to a targeted therapy could be crucial for future trials of similar mechanisms.

-

Translational challenges: The discrepancy between animal models and human disease highlights the ongoing need for more predictive preclinical models in ophthalmology.

While the development of MGV354 was discontinued, the knowledge gained from its investigation has contributed to a greater understanding of the NO/sGC/cGMP pathway in the eye and will undoubtedly inform future research into novel therapies for glaucoma.

References

- 1. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. A phase I/II study to evaluate the safety, tolerability and early efficacy of MGV354 in healthy subjects and in patients with ocular hypertension or glaucoma - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glaucoma_Eye Disease Models_Kunming Biomed International (KBI) [kbimed.com]

In Vitro Characterization of (Rac)-MGV354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-MGV354, a potent activator of soluble guanylate cyclase (sGC). The data and methodologies presented herein are essential for understanding the pharmacological profile of this compound and its potential therapeutic applications.

Core Data Summary

The in vitro activity of this compound has been quantified through various assays, providing insights into its binding affinity, potency, and selectivity. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Binding Affinity of MGV354 to Soluble Guanylate Cyclase (sGC)

| Target State | Dissociation Constant (Kd) | Maximum Binding (Bmax) | Method | Reference |

| Oxidized sGC | 0.49 µM (±0.11 SEM) | 4340 (±210 SEM) | Affinity-Resolved Size Exclusion Chromatography coupled to Mass Spectrometry (AS-MS) | [1] |

| Reduced sGC | 0.15 µM (±0.04 SEM) | 630 (±26 SEM) | Affinity-Resolved Size Exclusion Chromatography coupled to Mass Spectrometry (AS-MS) | [1] |

Note: The data indicates that MGV354 exhibits a 7-fold greater maximal binding capacity (Bmax) to the oxidized, heme-free form of sGC compared to the reduced, heme-containing form.[2][3]

Table 2: Functional Potency of MGV354 in Cell-Based Assays

| Cell Line | EC50 | Assay | Reference |

| Chinese Hamster Ovary (CHO) | <0.5 nM | cGMP Activation | [4] |

| Glaucomatous Trabecular Meshwork (GTM-3 E) | 5 nM | cGMP Activation | [4] |

Note: These values demonstrate the high potency of MGV354 in stimulating the production of cyclic guanosine monophosphate (cGMP) in cellular systems.

Signaling Pathway

This compound acts as an activator of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway. Under conditions of oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, NO. MGV354 preferentially targets and activates this oxidized, heme-free form of sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates downstream effectors such as cGMP-dependent protein kinases (PKG), resulting in various physiological responses, including smooth muscle relaxation.

Caption: The signaling pathway of this compound, a soluble guanylate cyclase (sGC) activator.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of pharmacological compounds. The following sections outline the key experimental protocols used to evaluate this compound.

sGC Binding Assay (Affinity-Resolved Size Exclusion Chromatography coupled to Mass Spectrometry - AS-MS)

This method is employed to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound to both the oxidized and reduced forms of sGC.

Workflow Diagram:

Caption: Workflow for the sGC binding assay using AS-MS.

Methodology:

-

Preparation of sGC: Purified, full-length human sGC protein is used.

-

Induction of Redox States:

-

Oxidized State: The sGC enzyme is pre-treated with an oxidizing agent, such as 1H-[1][2][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), to induce the heme-free state.

-

Reduced State: The sGC enzyme is maintained in its reduced, heme-containing state using a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).

-

-

Incubation: The prepared sGC (either oxidized or reduced) is incubated with varying concentrations of this compound to allow binding to reach equilibrium.

-

Affinity-Resolved Size Exclusion Chromatography (AR-SEC): The incubation mixture is subjected to SEC. This technique separates the sGC-(Rac)-MGV354 complex from the unbound compound based on size.

-

Mass Spectrometry (MS): The eluent from the SEC column is directly introduced into a mass spectrometer. The amount of bound and unbound this compound is quantified.

-

Data Analysis: The binding data is analyzed using appropriate software to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).

cGMP Activation Assay (Cell-Based)

This assay measures the potency (EC50) of this compound in stimulating the production of cGMP in a cellular context.

Workflow Diagram:

Caption: Workflow for the cell-based cGMP activation assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Glaucomatous Trabecular Meshwork (GTM-3 E) cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specific time to allow for cGMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cGMP.

-

cGMP Immunoassay: The concentration of cGMP in the cell lysates is determined using a competitive immunoassay kit, often employing a fluorescent or colorimetric detection method.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated, representing the concentration of this compound that produces 50% of the maximal cGMP response.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Affinity-Resolved Size Exclusion Chromatography Coupled to Mass Spectrometry: A Novel Tool to Study the Attribute-and-Function Relationship in Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

(Rac)-MGV354: A Technical Whitepaper on a Novel Soluble Guanylate Cyclase Activator

CAS Number: 1852495-86-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-MGV354 is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1][2] Developed initially as a promising topical therapeutic agent for glaucoma aimed at reducing intraocular pressure (IOP), its preclinical efficacy did not translate into the expected outcomes in human clinical trials.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its investigation. The document is intended to serve as a valuable resource for researchers in pharmacology, ophthalmology, and drug discovery.

Chemical and Physical Properties

This compound, with the chemical name 1-[6-(3-{[4-(1-cyclopropanecarbonylpiperidin-4-yl)-2-methylphenyl]amino}-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid, possesses the following properties[1]:

| Property | Value | Reference |

| CAS Number | 1852495-86-3 | [1] |

| Molecular Formula | C35H37N5O3 | [1] |

| Molecular Weight | 575.71 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (173.70 mM) (requires sonication) | [1][5] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [6] |

Mechanism of Action and Signaling Pathway

This compound functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[] sGC is a heterodimeric heme-containing enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[] cGMP, in turn, acts as a second messenger, activating downstream protein kinases and modulating various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[][8]

MGV354 was specifically designed to activate sGC, particularly under conditions of oxidative stress where the enzyme's heme group may be oxidized, rendering it less responsive to its endogenous activator, NO.[9] By directly activating sGC, MGV354 enhances the production of cGMP, leading to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, thereby reducing intraocular pressure.[8][10]

References

- 1. MGV354 | 1852495-86-3 [chemicalbook.com]

- 2. abmole.com [abmole.com]

- 3. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. arctomsci.com [arctomsci.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of (Rac)-MGV354 in DMSO

An In-depth Technical Guide on the Solubility and Stability of (Rac)-MGV354 in DMSO

This technical guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. The information is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and relevant biological context to ensure the proper handling and use of this compound.

Introduction to this compound

This compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1][2] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway is crucial in various physiological processes, including smooth muscle relaxation and neurotransmission.[3][4] As an sGC activator, this compound has been investigated for its potential therapeutic applications, particularly in lowering intraocular pressure.[3][4][5] Accurate characterization of its solubility and stability in DMSO is essential for generating reliable and reproducible data in preclinical studies.

Solubility of this compound in DMSO

The solubility of a compound dictates its utility in various in vitro and in vivo experimental setups. Low aqueous solubility can lead to unreliable results in biological assays.[6][7] This section details the solubility of this compound in DMSO and provides standard protocols for its determination.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined and is summarized in the table below. The molar solubility is calculated based on a molecular weight of 575.7 g/mol .[1]

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (M) |

| DMSO | 25 | Ultrasonic | 100[1] | ~0.174 |

Experimental Protocols for Solubility Determination

Kinetic and thermodynamic solubility are two key measurements used in drug discovery.[8] Kinetic solubility is measured from a DMSO stock solution and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of a compound.[7][9][10]

This high-throughput method assesses the solubility of a compound when an aliquot of a concentrated DMSO stock is added to an aqueous buffer.[6][7]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[11][12]

-

Serial Dilution: Add a small volume of the DMSO stock solution to wells of a microtiter plate.[9][11]

-

Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to achieve the final desired compound concentrations and a low final percentage of DMSO (e.g., 1-2%).[6][11]

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[11][12]

-

Precipitation Detection: Measure the amount of precipitate formed. This is commonly done by measuring light scattering (nephelometry) or by filtering the solution and measuring the UV absorbance of the filtrate.[9][11][12]

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant precipitate.

Caption: A generalized workflow for determining kinetic solubility.

This method measures the equilibrium solubility by determining the concentration of a saturated solution after an extended incubation of excess solid compound with the solvent.[9][10]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][12]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.[12]

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.[9][10]

Caption: A generalized workflow for determining thermodynamic solubility.

Stability of this compound in DMSO

Ensuring the chemical stability of compounds in DMSO stock solutions is critical for the integrity and reproducibility of experimental data.[13] Instability can be influenced by factors such as storage temperature, water content, and repeated freeze-thaw cycles.[13][14][15]

Recommended Storage Conditions

Based on available data, the following storage conditions are recommended for this compound dissolved in a solvent like DMSO to maintain its stability.

| Storage Temperature | Recommended Duration | Light Condition |

| -80°C | 6 months[2] | Protect from light[2] |

| -20°C | 1 month[2] | Protect from light[2] |

Experimental Protocol for Stability Assessment

A common method to assess compound stability involves incubating the compound in DMSO under various conditions and quantifying its degradation over time using HPLC or LC-MS.[13][16]

Methodology:

-

Stock Solution Preparation: Prepare an accurate concentration of the test compound (e.g., 10 mM) in anhydrous DMSO.[13][14] An internal standard is often added to correct for analytical variability.[13]

-

Aliquoting: Dispense aliquots of the stock solution into appropriate vials (e.g., amber glass) for each time point and condition.[13]

-

Storage: Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). A separate set of aliquots may be subjected to repeated freeze-thaw cycles.[15][16]

-

Time-Point Analysis: At each scheduled time point (e.g., 0, 1, 3, 6 months), retrieve a set of samples from each storage condition.[16]

-

Sample Analysis: Analyze the samples using a validated HPLC or LC-MS method capable of separating the parent compound from potential degradants.[13][16]

-

Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to its peak area at time zero.[13]

References

- 1. abmole.com [abmole.com]

- 2. arctomsci.com [arctomsci.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. evotec.com [evotec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (Rac)-MGV354 Administration in Preclinical Models

These application notes provide a comprehensive overview of the administration, pharmacokinetics, and pharmacodynamics of (Rac)-MGV354 in rabbit and monkey models, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, selective activator of soluble guanylate cyclase (sGC). It has been investigated as a potential therapeutic agent for lowering intraocular pressure (IOP), a key risk factor for glaucoma.[1] MGV354 acts on the nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway.[2] Unlike sGC stimulators, MGV354 activates the oxidized, heme-free form of sGC, increasing cyclic guanosine monophosphate (cGMP) production and leading to a reduction in IOP.[3][4] Preclinical studies in rabbit and cynomolgus monkey models have demonstrated its efficacy in lowering IOP following topical ocular administration.[2]

Mechanism of Action

MGV354's mechanism of action centers on the activation of soluble guanylate cyclase (sGC) within the NO/sGC/PKG signaling pathway. Oxidative stress can lead to the oxidation of the heme group on sGC, rendering it unresponsive to nitric oxide (NO).[3] MGV354 specifically targets and activates this oxidized, heme-free sGC, restoring its ability to produce cGMP.[3] In human trabecular meshwork cells, MGV354 has been shown to generate 8- to 10-fold greater cGMP levels under oxidized conditions compared to reduced conditions.[2] It exhibits a 7-fold greater maximum binding capacity (Bmax) to oxidized sGC compared to reduced sGC.[2]

Data Presentation

Table 1: Efficacy of a Single Topical Ocular Dose of MGV354

| Animal Model | Dose | IOP Reduction (vs. Vehicle) | Duration of Effect | Citation |

| Pigmented Rabbits | Not Specified | 20% - 40% | Up to 6 hours | [2][5] |

| Dutch-Belted Rabbits | Not Specified | ~20% | Up to 6 hours | [3] |

| Cynomolgus Monkey (Glaucoma Model) | Dose-dependent | 25% - 40% | Up to 24 hours | [3] |

Table 2: Efficacy of Once-Daily Dosing of MGV354 in Cynomolgus Monkey Glaucoma Model

| Duration of Dosing | Observation | Comparison | Citation |

| 7 days | Sustained IOP lowering | Greater in magnitude than Travatan (travoprost) | [2][5] |

Table 3: Systemic Exposure of MGV354 in Cynomolgus Monkeys After 14 Days of Once-Daily Topical Ocular Dosing

| Dose Concentration | Total Dose | Systemic Exposure (1 hour post-last dose) | Tmax (at 1% dose) | Accumulation | Citation |

| 0.1% | 30 µg | ~11 - 19 ng/mL | Not Specified | None observed | [5] |

| 1% | 300 µg | ~50 - 123 ng/mL | 2.3 hours | None observed | [5] |

Table 4: Safety and Tolerability Observations

| Animal Model | Finding | Citation |

| Rabbits | Mild to moderate ocular hyperemia | [3] |

| Cynomolgus Monkeys | Mild to moderate ocular hyperemia | [2][5] |

| Cynomolgus Monkeys (14-day dosing) | No changes in pupil diameter, anterior chamber depth, or axial length | [5] |

Experimental Protocols

Animal Models

-

Rabbits: Pigmented and Dutch-belted rabbits are suitable for initial efficacy and tolerability screening.[3][5]

-

Monkeys: Cynomolgus monkeys with laser trabeculoplasty-induced ocular hypertension serve as a robust glaucoma model for efficacy and safety studies.[3]

In Vivo Efficacy and Safety Studies Workflow

References

- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

how to measure cGMP levels after (Rac)-MGV354 treatment

An Application Note and Protocol for the Quantification of Cellular cGMP Levels Following Treatment with (Rac)-MGV354, a Soluble Guanylate Cyclase Activator.

For researchers, scientists, and drug development professionals, this document provides a detailed guide to measuring cyclic guanosine monophosphate (cGMP) levels in a cellular context after treatment with this compound.

Introduction

This compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1][2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[3][4][5] The activation of sGC by compounds like MGV354 leads to an accumulation of intracellular cGMP, which in turn mediates various physiological responses, including smooth muscle relaxation and regulation of intraocular pressure.[4][6][7] Accurate measurement of cGMP levels is therefore a primary method for assessing the pharmacodynamic activity of sGC activators like this compound.

This application note details the use of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP in cultured cells treated with this compound. The protocol is designed to be a comprehensive guide, from cell culture and treatment to sample preparation and data analysis.

Signaling Pathway of this compound

This compound acts as a soluble guanylate cyclase (sGC) activator. Under conditions of oxidative stress where the heme component of sGC is oxidized or lost, sGC activators can directly bind to and stimulate the enzyme, leading to the synthesis of cGMP from GTP. This mechanism is distinct from sGC stimulators, which require the presence of a reduced heme group for their activity. The increased levels of cGMP then activate downstream effectors such as protein kinase G (PKG), leading to various cellular responses.

Caption: Signaling pathway of this compound in activating sGC and downstream effectors.

Experimental Protocol

This protocol outlines a cell-based assay to quantify changes in intracellular cGMP levels upon treatment with this compound using a competitive ELISA.

Materials and Reagents

-

Relevant cell line (e.g., human trabecular meshwork (hTM) cells, CHO cells)[1][4]

-

Cell culture medium and supplements

-

This compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 96-well plates)

-

Microplate reader capable of measuring absorbance at 405-450 nm[3][8]

Experimental Workflow

The overall workflow for measuring cGMP levels after this compound treatment involves cell seeding, treatment, cell lysis, and finally, quantification of cGMP using a competitive ELISA.

Caption: Experimental workflow for cGMP measurement.

Step-by-Step Procedure

1. Cell Culture and Seeding: a. Culture the chosen cell line under standard conditions. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically overnight).[13]

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. c. Also, prepare a vehicle control containing the same concentration of the solvent. d. Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the plate for the desired time period (e.g., 1 hour) at 37°C.[4]

3. Cell Lysis and Sample Collection: a. After the incubation period, aspirate the treatment medium. b. Wash the cells once with ice-cold PBS. c. Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase (PDE) activity, which degrades cGMP.[9] d. Incubate at room temperature for 10-20 minutes.[9][12] e. The resulting cell lysates can be used directly in the cGMP assay or stored at -80°C for later analysis.

4. cGMP Quantification using Competitive ELISA: a. Bring all ELISA kit components to room temperature before use.[8] b. Prepare cGMP standards as described in the kit manual.[11] An optional acetylation step can be included for samples with very low cGMP levels to increase assay sensitivity.[8] c. Add standards and cell lysate samples to the wells of the antibody-coated microplate provided in the kit.[3] d. Add the cGMP-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase-linked) to each well.[8][13] e. Add the anti-cGMP antibody to each well.[3] f. Incubate the plate for the time specified in the kit protocol (e.g., 2 hours at room temperature) to allow for the competitive binding to occur.[3][8] g. Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[8] h. Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.[8][11] i. Stop the reaction by adding the stop solution provided in the kit. j. Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 405 nm or 450 nm).[8]

5. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations. b. Use the standard curve to determine the concentration of cGMP in each of the experimental samples. c. Normalize the cGMP concentration to the protein concentration of the cell lysates if desired. d. Plot the cGMP concentration against the concentration of this compound to generate a dose-response curve.

Data Presentation

The quantitative data obtained from this experiment can be summarized in a table for clear comparison.

| Treatment Group | This compound Concentration (µM) | Mean cGMP Concentration (pmol/mL) | Standard Deviation |

| Vehicle Control | 0 | 5.2 | 0.8 |

| This compound | 0.001 | 15.8 | 2.1 |

| This compound | 0.01 | 45.3 | 5.6 |

| This compound | 0.1 | 120.7 | 15.2 |

| This compound | 1 | 250.1 | 28.9 |

| This compound | 10 | 265.4 | 30.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the measurement of intracellular cGMP levels following treatment with the sGC activator this compound. By following this detailed methodology, researchers can effectively assess the potency and efficacy of this compound and other sGC modulators in a cell-based system. The use of a competitive ELISA is a robust and reliable method for this purpose, providing quantitative data that is essential for drug discovery and development.

References

- 1. abmole.com [abmole.com]

- 2. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Cyclic GMP Complete ELISA Kit (ab133052) | Abcam [abcam.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. moleculardevices.com [moleculardevices.com]

Experimental Design for Studying Soluble Guanylate Cyclase (sGC) Activation with (Rac)-MGV354

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. In its native state, sGC contains a reduced ferrous (Fe²⁺) heme prosthetic group that binds to NO, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates a variety of physiological responses, including vasodilation, inhibition of platelet aggregation, and neurotransmission.

Under conditions of oxidative stress, a hallmark of many cardiovascular and fibrotic diseases, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or lost entirely. This oxidized or heme-free sGC is unresponsive to NO, leading to impaired signaling. A class of compounds known as sGC activators has been developed to specifically target and activate this dysfunctional, oxidized form of the enzyme.

(Rac)-MGV354 is the racemic mixture of MGV354, a potent and selective sGC activator. This document provides a detailed experimental design for researchers to study the activation of sGC by this compound, with a focus on its preferential activity on the oxidized enzyme. The protocols provided herein are intended for research purposes.

Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway and the mechanism of action of sGC activators are depicted below. Under normal physiological conditions, NO produced by nitric oxide synthase (NOS) activates sGC, leading to cGMP production and downstream physiological effects. In disease states characterized by oxidative stress, sGC becomes oxidized and insensitive to NO. sGC activators like this compound bypass the need for NO and directly activate the oxidized enzyme, restoring cGMP signaling.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of MGV354, the active S-enantiomer of this compound. It is anticipated that the biological activity of the racemate is primarily attributable to the S-enantiomer.

Table 1: In Vitro Potency of MGV354

| Cell Line | Assay Condition | EC₅₀ (nM) | Reference |

| CHO | cGMP accumulation | <0.5 | [1] |

| GTM-3 E | cGMP accumulation | 5 | [1] |

| Normal Human Trabecular Meshwork (NTM) | cGMP accumulation (in presence of ODQ) | 2.5 ± 1.6 | [1] |

Table 2: Binding Affinity of MGV354 to Human sGC [2]

| sGC Redox State | Ligand | Kd (µM) | Bmax (arbitrary units) |

| Oxidized (ODQ-treated) | MGV354 | 0.49 ± 0.11 | 4340 ± 210 |

| Reduced (TCEP-treated) | MGV354 | 0.15 ± 0.04 | 630 ± 26 |

Note: The 7-fold higher Bmax for oxidized sGC suggests a greater number of binding sites available or a conformational change that enhances binding when the enzyme is in the oxidized state.

Experimental Protocols

sGC Activity Assay (cGMP Measurement)

This protocol measures the ability of this compound to stimulate cGMP production in both purified enzyme preparations and cell-based systems.

Materials:

-

Purified human sGC or cells expressing sGC (e.g., CHO, HEK293)

-

This compound

-

1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) for inducing oxidation

-

Dithiothreitol (DTT) or sodium dithionite for maintaining a reduced state

-

Guanosine 5'-triphosphate (GTP)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer (if using cells)

-

cGMP ELISA kit

-

Microplate reader

Protocol for Purified sGC:

-

Preparation of Oxidized and Reduced sGC:

-

Oxidized sGC: Incubate purified sGC with ODQ (e.g., 10 µM) for 10-15 minutes at room temperature to ensure complete oxidation of the heme.

-

Reduced sGC: Prepare a parallel reaction with a reducing agent such as DTT (e.g., 1 mM) or sodium dithionite in the buffer to maintain the reduced state of sGC.

-

-

Reaction Setup: In a microplate, add the reaction buffer containing a PDE inhibitor, GTP, and either the oxidized or reduced sGC preparation.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a small volume of 0.1 M HCl.

-

cGMP Measurement: Follow the instructions of a commercial cGMP ELISA kit to measure the concentration of cGMP in each well.

-

Data Analysis: Plot the cGMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Protocol for Cell-Based Assay:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluency.

-

Induction of Oxidative Stress (Optional): To study the effect on oxidized sGC, pre-treat the cells with a chemical inducer of oxidative stress or with ODQ. For the reduced sGC control, incubate cells under normal culture conditions.

-

Compound Treatment: Replace the culture medium with a buffer containing a PDE inhibitor. Add varying concentrations of this compound.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Lyse the cells according to the cGMP assay kit manufacturer's protocol.

-

cGMP Measurement and Data Analysis: Proceed as described for the purified enzyme assay.

Radioligand Binding Assay

This assay determines the binding affinity (Kd) and the density of binding sites (Bmax) of this compound to sGC.

Materials:

-

Purified human sGC (prepared in both oxidized and reduced forms as described above)

-

Radiolabeled sGC ligand (e.g., ³H-labeled sGC activator)

-

This compound (as the unlabeled competitor)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Protocol (Competitive Binding):

-

Reaction Setup: In a microplate, combine the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Add sGC: Add either oxidized or reduced purified sGC to initiate the binding reaction.

-

Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ is determined by non-linear regression. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation. A saturation binding experiment using increasing concentrations of the radiolabeled ligand would be required to determine the Kd and Bmax directly.

Cell-Based Functional Assays

This assay assesses the functional consequence of sGC activation by measuring the relaxation of pre-constricted vascular smooth muscle.

Materials:

-

Isolated blood vessel rings (e.g., rat aorta)

-

Organ bath system with force transducers

-

Krebs-Henseleit buffer

-

Vasoconstrictor (e.g., phenylephrine, U46619)

-

This compound

-

ODQ (optional, to induce oxidation)

Protocol:

-

Tissue Preparation: Mount the vascular rings in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Contraction: Induce a submaximal contraction with a vasoconstrictor.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath. To specifically assess the effect on oxidized sGC, the tissues can be pre-incubated with ODQ.

-

Measurement: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the relaxation against the log concentration of this compound to determine the EC₅₀.

This assay measures the inhibitory effect of this compound-induced cGMP production on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet agonist (e.g., ADP, collagen)

-

This compound

-

Platelet aggregometer

Protocol:

-

PRP Preparation: Prepare PRP from fresh whole blood by centrifugation.

-

Incubation: Pre-incubate the PRP with varying concentrations of this compound or vehicle control for a short period.

-

Aggregation Measurement: Place the PRP in the aggregometer cuvettes. Add a platelet agonist to induce aggregation and monitor the change in light transmission over time.

-

Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Calculate the IC₅₀ value.

Conclusion

The experimental design and protocols outlined in this document provide a comprehensive framework for characterizing the sGC activator this compound. By employing a combination of biochemical and cell-based functional assays, researchers can elucidate its potency, mechanism of action, and its preferential activity on the oxidized, disease-relevant form of soluble guanylate cyclase. This information is crucial for the continued development and understanding of this class of therapeutic agents.

References

Application Notes and Protocols for (Rac)-MGV354 in Preclinical Intraocular Pressure Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC). It operates through the nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway, which plays a crucial role in regulating intraocular pressure (IOP).[1] Notably, this compound demonstrates a greater affinity for the oxidized, heme-free form of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP).[1][2] This mechanism is particularly relevant in glaucomatous conditions, which may involve oxidative stress. Preclinical studies in animal models have shown that topical administration of this compound can significantly lower IOP, suggesting its potential as a therapeutic agent for glaucoma.[1][2] However, it is important to note that a clinical trial in humans with ocular hypertension or glaucoma did not show a statistically significant reduction in IOP compared to the vehicle.[3]

These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in animal models of intraocular pressure.

Data Presentation

Quantitative Summary of this compound Efficacy in Preclinical Models

| Animal Model | Drug Concentration | Dosage Regimen | IOP Reduction | Duration of Effect | Adverse Effects |

| Pigmented Rabbits | Not explicitly stated, but described as dose-dependent | Single topical ocular dose | 20% - 40% (vs. vehicle)[1][2] | Up to 6 hours[1][2] | Mild to moderate ocular hyperemia[1][2] |

| Cynomolgus Monkeys (Laser-Induced Glaucoma Model) | 0.1% and 1.0%[2] | Single topical ocular dose | 25% - 40% (vs. vehicle)[2] | Up to 24 hours[1][2] | Mild to moderate ocular hyperemia[1][2] |

| Cynomolgus Monkeys (Laser-Induced Glaucoma Model) | 0.1% (30 µg in 30 µL)[2] | Once-daily topical ocular instillation | Sustained IOP lowering | Up to 7 days[1][2] | Mild to moderate ocular hyperemia[1][2] |

Signaling Pathway

The mechanism of action of this compound involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions of oxidative stress, which may be present in glaucoma, sGC can become oxidized and heme-free, rendering it unresponsive to NO. This compound specifically targets and activates this dysfunctional form of sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels are believed to increase aqueous humor outflow, thereby reducing intraocular pressure.

Experimental Protocols

Laser-Induced Ocular Hypertension in Cynomolgus Monkeys

This protocol describes the induction of elevated intraocular pressure in cynomolgus monkeys to create a relevant preclinical model of glaucoma.

Materials:

-

Argon or diode laser photocoagulator

-

Goniolens

-

Topical proparacaine hydrochloride ophthalmic solution (0.5%)

-

Balanced salt solution

-

Topical antibiotic ointment

-

Tonopen or similar applanation tonometer

Procedure:

-

Anesthetize the monkey according to approved institutional protocols.

-

Apply one drop of proparacaine hydrochloride to the cornea for topical anesthesia.

-

Place a goniolens on the cornea with a coupling fluid (e.g., balanced salt solution).

-

Visualize the trabecular meshwork using the laser's slit-lamp delivery system.

-